4-Bromo-2-(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2-(trifluoromethyl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring which is also substituted with a carboxylic acid group. This compound is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic molecules and materials.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the free radical addition of 2-bromoalkanoic acids to alkenes catalyzed by benzoyl peroxide can lead to the formation of 4-alkanolides, which are structurally related to 4-bromo benzoic acid derivatives . Additionally, the use of palladium acetate-catalyzed cyclization reactions of allenoic acids in the presence of allenes can yield brominated furanone derivatives, which could potentially be modified to produce compounds similar to 4-bromo-2-(trifluoromethyl)benzoic acid . Although these methods do not directly describe the synthesis of 4-bromo-2-(trifluoromethyl)benzoic acid, they provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of brominated benzoic acid derivatives has been studied through crystallography. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid have been compared, revealing two-dimensional architectures formed by hydrogen bonds and other interactions such as Br⋯O and π–π interactions . These findings suggest that 4-bromo-2-(trifluoromethyl)benzoic acid may also exhibit interesting structural features due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group.
Chemical Reactions Analysis
The chemical reactivity of brominated benzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. A study on 4-bromo-3-(methoxymethoxy) benzoic acid using Density Functional Theory (DFT) provided insights into the reactivity descriptors of the molecule, such as ionization energy, hardness, and electrophilicity . These descriptors are crucial for predicting how the compound might behave in various chemical reactions. The study also showed that solvation can alter the reactivity parameters, which is an important consideration for reactions involving 4-bromo-2-(trifluoromethyl)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-(trifluoromethyl)benzoic acid can be inferred from related compounds. For instance, the photophysical properties of 4-carbazolyl-3-(trifluoromethyl)benzoic acid have been studied, showing that the compound exhibits a persistent intramolecular charge-transfer state and high catalytic activity in the photochemical reduction of alkyl halides . This suggests that the trifluoromethyl group can significantly influence the electronic properties of the molecule. Additionally, the study of non-linear optical properties through the estimation of dipole moment, polarizability, and hyperpolarizability of brominated benzoic acid derivatives can provide valuable information about the potential applications of 4-bromo-2-(trifluoromethyl)benzoic acid in material science .
Scientific Research Applications
Vibrational Analysis and Reactivity
A study by Yadav et al. (2022) focused on the structural and molecular characteristics of 4-bromo-3-(methoxymethoxy) benzoic acid, providing insight into its vibrational analysis and chemical reactivity. This research is significant in understanding the properties and reactivity of related compounds like 4-Bromo-2-(trifluoromethyl)benzoic acid. The study highlighted the impact of solvents on the molecule’s reactivity and used various computational methods to predict its behavior (Yadav et al., 2022).
Crystal Structure Comparison
Another study by Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. This research provides valuable insights into the molecular architecture and interactions within similar compounds, including 4-Bromo-2-(trifluoromethyl)benzoic acid. It particularly explored the hydrogen bonding and π–π interactions, which are crucial for understanding the compound's stability and reactivity (Suchetan et al., 2016).
Molecular Reactivity in Organic Chemistry
Schlosser et al. (2006) examined the steric and electronic effects in compounds related to 4-Bromo-2-(trifluoromethyl)benzoic acid, particularly focusing on its trifluoromethyl group. Their study provided insights into the role of different substituents in influencing the reactivity of such molecules in organic synthesis (Schlosser et al., 2006).
Synthesis and Biological Activity
Research by Mehta (2013) on derivatives of 4-bromo-2-hydroxy benzoic acid explored their synthesis and potential biological activities. This study is relevant for understanding the biological applications of structurally similar compounds like 4-Bromo-2-(trifluoromethyl)benzoic acid, particularly in the context of pharmaceutical chemistry (Mehta, 2013).
Safety And Hazards
4-Bromo-2-(trifluoromethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 4-Bromo-2-(trifluoromethyl)benzoic acid .
properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHWAPDBDXPBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648655 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethyl)benzoic acid | |
CAS RN |
320-31-0 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2-(TRIFLUOROMETHYL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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